

An In-depth Technical Guide to 3-Methylisoxazole-5-carbonitrile

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Compound of Interest

Compound Name: 3-Methylisoxazole-5-carbonitrile

Cat. No.: B1320823

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Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of **3-Methylisoxazole-5-carbonitrile**. This heterocyclic compound serves as a versatile building block in medicinal chemistry and materials science. This document summarizes its known physical and chemical characteristics, offers a detailed experimental protocol for its synthesis, and explores its key reactions. Furthermore, it touches upon the potential biological activities of isoxazole derivatives, particularly their immunomodulatory effects.

Core Chemical Properties

3-Methylisoxazole-5-carbonitrile is a five-membered heterocyclic compound containing a nitrogen and an oxygen atom in the ring. The presence of a methyl group at the 3-position and a nitrile group at the 5-position imparts distinct chemical characteristics.

Physical and Chemical Data

A summary of the key physical and chemical properties of **3-Methylisoxazole-5-carbonitrile** is presented in the table below.

Property	Value	Reference
Molecular Formula	C ₅ H ₄ N ₂ O	[1]
Molecular Weight	108.10 g/mol	[1]
Boiling Point	249.4 °C at 760 mmHg	[1]
Appearance	Liquid	[2]
CAS Number	65735-07-1	[1]
IUPAC Name	3-methyl-1,2-oxazole-5-carbonitrile	[1]
SMILES	CC1=NOC(=C1)C#N	[1]
InChI Key	CWGHXEQLWFSUBS-UHFFFAOYSA-N	[1]

Note: Data for melting point, solubility, and pKa are not readily available in the searched literature.

Spectroscopic Data

Detailed spectroscopic data for **3-Methylisoxazole-5-carbonitrile** is not explicitly available in the public domain. However, characteristic spectral features can be inferred from related isoxazole structures.

- ¹H NMR: A singlet corresponding to the methyl protons (CH₃) and a singlet for the proton on the isoxazole ring are expected.
- ¹³C NMR: Resonances for the methyl carbon, the carbons of the isoxazole ring (three distinct signals), and the nitrile carbon are anticipated.
- IR Spectroscopy: A sharp, strong absorption band characteristic of the nitrile group (C≡N) stretching vibration is expected around 2230-2260 cm⁻¹.
- Mass Spectrometry: The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound.

Synthesis of 3-Methylisoxazole-5-carbonitrile

The synthesis of 3,5-disubstituted isoxazoles can be achieved through various synthetic routes. A common and effective method is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.

General Experimental Protocol: Cycloaddition Approach

This protocol describes a general method for the synthesis of 3,5-disubstituted isoxazoles, which can be adapted for **3-Methylisoxazole-5-carbonitrile**.

Reaction Scheme:

Step 1: Generation of the Nitrile Oxide

An appropriate aldoxime is treated with an oxidizing agent, such as chloramine-T, to generate the nitrile oxide *in situ*.

Step 2: Cycloaddition

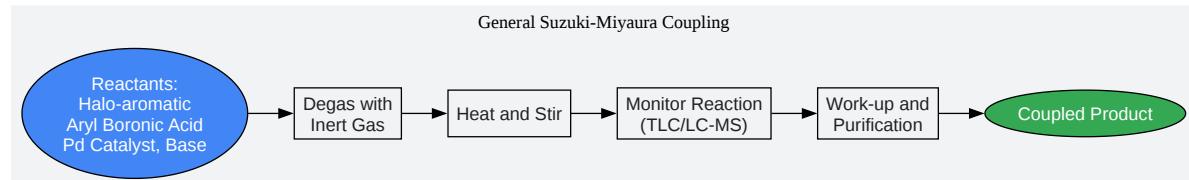
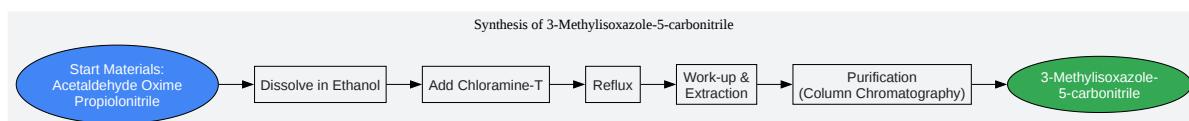
The *in situ* generated nitrile oxide then undergoes a 1,3-dipolar cycloaddition reaction with a suitable alkyne. For the synthesis of **3-Methylisoxazole-5-carbonitrile**, the alkyne would be propiolonitrile.

Materials:

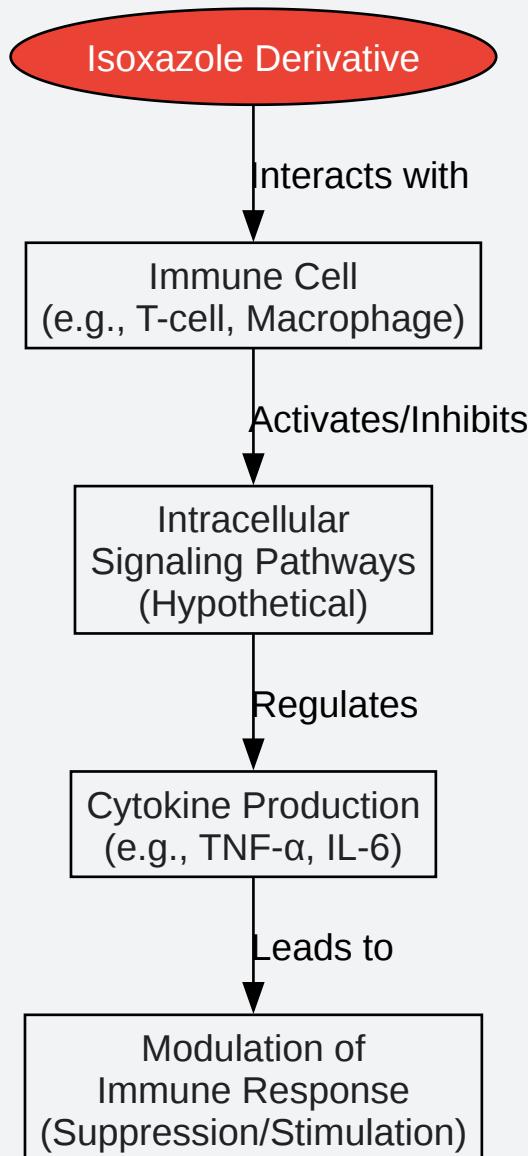
- Appropriate aldoxime (e.g., acetaldehyde oxime)
- Propiolonitrile
- Chloramine-T
- Ethanol
- Ethyl acetate
- Hexane

Procedure:

- A mixture of the aromatic aldoxime (1 equivalent) and propiolonitrile (1.2 equivalents) is dissolved in ethanol in a round-bottom flask.
- Chloramine-T (1.2 equivalents) is added portion-wise to the stirred solution.
- The reaction mixture is then refluxed for several hours, with the progress monitored by Thin Layer Chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
- The residue is taken up in water and extracted with ethyl acetate.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
- The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired **3-Methylisoxazole-5-carbonitrile**.



Putative Immunomodulatory Effects of Isoxazole Derivatives

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References

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